2-(4-methoxy-3-nitrophenyl)-2-oxoethyl 2,6-dimethyl-4-quinolinecarboxylate -

2-(4-methoxy-3-nitrophenyl)-2-oxoethyl 2,6-dimethyl-4-quinolinecarboxylate

Catalog Number: EVT-3812783
CAS Number:
Molecular Formula: C21H18N2O6
Molecular Weight: 394.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Nifedipine

Compound Description: Nifedipine is a dihydropyridine calcium channel blocker widely used in the treatment of hypertension and angina. It is known for its vasodilatory effects, particularly on coronary and systemic arteries. []

Relevance: Nifedipine serves as a foundational molecule for numerous studies in the provided papers, including investigations of its derivatives and analogues. Many of the related compounds discussed are structurally based on the core dihydropyridine scaffold of nifedipine. These modifications aim to explore structure-activity relationships and develop compounds with improved pharmacological profiles, such as enhanced potency, prolonged duration of action, or greater selectivity for specific calcium channel subtypes. These studies highlight the importance of the 1,4-dihydropyridine ring system, a key structural feature shared with 2-(4-methoxy-3-nitrophenyl)-2-oxoethyl 2,6-dimethyl-4-quinolinecarboxylate, in mediating calcium channel antagonist activity. [, , , , , , , , , , , , , ]

Nicardipine

Compound Description: Nicardipine, a dihydropyridine calcium channel blocker, is recognized for its potent and long-lasting antihypertensive effects. [, ]

Relevance: Nicardipine, like nifedipine, is frequently employed as a reference compound in studies evaluating the pharmacological properties of novel dihydropyridine derivatives. Its structural similarity to 2-(4-methoxy-3-nitrophenyl)-2-oxoethyl 2,6-dimethyl-4-quinolinecarboxylate, particularly the presence of a dihydropyridine ring substituted with an aryl group and ester moieties, underscores the shared chemical features that contribute to their calcium channel antagonist activities. Comparisons with nicardipine help establish the relative potency, duration of action, and selectivity of newly synthesized compounds. [, , , , , , , ]

2,6-Dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid 3-[2-(N-benzyl-N-methylamino)]-ethyl ester 5-methyl ester hydrochloride (YC-93)

Compound Description: YC-93 is a novel 1,4-dihydropyridine derivative demonstrating significant vasodilatory effects, particularly in cerebral and coronary vessels. Research indicates its potency and duration of action surpass those of established vasodilators such as isoxsuprine, papaverine, and cinnarizine. []

Relevance: YC-93's structural similarity to 2-(4-methoxy-3-nitrophenyl)-2-oxoethyl 2,6-dimethyl-4-quinolinecarboxylate lies in the shared 1,4-dihydropyridine core and the presence of a nitrophenyl substituent. The variation in ester side chains and the substitution pattern on the phenyl ring highlight the modifications explored to optimize the pharmacological profile of these compounds. This comparison emphasizes the importance of specific structural elements in determining the potency and selectivity of dihydropyridine-based calcium channel antagonists. [, ]

1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic++ + acid methyl 1-(phenylmethyl)-3-piperidinyl ester (Benidipine)

Compound Description: Benidipine is a potent calcium antagonist known for its strong antihypertensive effects. []

Relevance: Benidipine shares the 1,4-dihydropyridine core with 2-(4-methoxy-3-nitrophenyl)-2-oxoethyl 2,6-dimethyl-4-quinolinecarboxylate, further emphasizing the significance of this structural motif in calcium channel antagonist activity. The studies on Benidipine highlight the impact of stereochemistry on pharmacological activity, demonstrating that the alpha-diastereoisomer exhibits significantly stronger antihypertensive effects compared to the beta-isomer. This finding underscores the importance of stereochemical considerations in drug design and development, particularly for compounds targeting chiral biological systems. []

2-Methoxyethyl(E)-3-phenyl-2-propen-1-yl(+/-)-1,4-dihydro-2,6-dime thyl-4-(3- nitrophenyl)pyridine-3,5-dicarboxylate (FRC-8653)

Compound Description: FRC-8653 is a dihydropyridine derivative that exhibits calcium antagonist activity and vasodilatory effects. It inhibits calcium influx through voltage-dependent calcium channels, leading to blood vessel dilation. []

Relevance: FRC-8653 and 2-(4-methoxy-3-nitrophenyl)-2-oxoethyl 2,6-dimethyl-4-quinolinecarboxylate share the 1,4-dihydropyridine ring system, a key structural feature contributing to calcium channel antagonist activity. The presence of diverse ester side chains and aryl substituents in FRC-8653, compared to the target compound, highlights the exploration of structure-activity relationships within this class of compounds. []

2-(4-Diphenylmethyl-1-piperazinyl)ethyl methyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate (Manidipine)

Compound Description: Manidipine is a dihydropyridine calcium channel blocker known for its potent antihypertensive properties. []

Relevance: The research on Manidipine emphasizes the impact of stereochemistry on the biological activity of 1,4-dihydropyridine derivatives, a class of compounds that 2-(4-methoxy-3-nitrophenyl)-2-oxoethyl 2,6-dimethyl-4-quinolinecarboxylate also belongs to. Specifically, the (S)-(+)-enantiomer of Manidipine demonstrates significantly greater potency in both antihypertensive effects and binding affinity to calcium channels compared to its (R)-(-)- counterpart. This example underscores the importance of stereochemical considerations in optimizing the pharmacological profile of dihydropyridine-based drugs. [, ]

(+/-)-3-(4-Allyl-1-piperazinyl)-2,2-dimethylpropyl methyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate dihydrochloride (NKY-722)

Compound Description: NKY-722 is a water-soluble dihydropyridine derivative recognized for its calcium antagonist properties, demonstrating potent vasorelaxant effects in various arteries, including coronary, basilar, mesenteric, and intrarenal arteries. [, ]

Relevance: NKY-722 and 2-(4-methoxy-3-nitrophenyl)-2-oxoethyl 2,6-dimethyl-4-quinolinecarboxylate both belong to the dihydropyridine class of calcium channel blockers, sharing the characteristic 1,4-dihydropyridine ring system. The research on NKY-722 highlights its mechanism of action, demonstrating its ability to inhibit contractions induced by various agents, including KCl, prostaglandin F2 alpha, U-46619, and endothelin-1. This evidence suggests that NKY-722 exerts its vasodilatory effects by primarily targeting L-type calcium channels, similar to other dihydropyridine calcium channel blockers. [, ]

Methyl (E)-3-phenyl-2-propen-1-yl-1,4-dihydro-2,6-dimethyl-4-(3- nitrophenyl)pyridine-3,5-dicarboxylate (FRC-8411)

Compound Description: FRC-8411, a dihydropyridine derivative, exhibits potent and long-lasting antihypertensive effects, accompanied by tachycardia, attributed to its calcium channel blocking activity. [, ]

Relevance: FRC-8411 shares the 1,4-dihydropyridine core with 2-(4-methoxy-3-nitrophenyl)-2-oxoethyl 2,6-dimethyl-4-quinolinecarboxylate, emphasizing the importance of this structural motif in calcium channel antagonist activity and its related therapeutic applications, primarily in cardiovascular diseases like hypertension. [, ]

2-Nitratopropyl 3-nitratopropyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate (CD-349)

Compound Description: CD-349 is a novel dihydropyridine derivative that demonstrates significant vasodilatory effects in cerebral vessels. [, ]

Relevance: CD-349 and 2-(4-methoxy-3-nitrophenyl)-2-oxoethyl 2,6-dimethyl-4-quinolinecarboxylate both belong to the dihydropyridine class of calcium channel blockers, known for their vasodilatory effects. This shared structural element suggests a common mechanism of action, likely involving the inhibition of calcium influx through voltage-gated calcium channels in vascular smooth muscle. [, ]

Methyl pentyl 1,4 dihydro 2,6 dimethyl 4 (3 nitrophenyl) 3,5 pyridinedicarboxylate (MN9202)

Compound Description: MN9202 is a dihydropyridine derivative that exhibits protective effects against shock induced by intestinal ischemia-reperfusion injury. [, ]

Relevance: MN9202 and 2-(4-methoxy-3-nitrophenyl)-2-oxoethyl 2,6-dimethyl-4-quinolinecarboxylate share the 1,4-dihydropyridine core structure, suggesting potential similarities in their pharmacological profiles and mechanisms of action. While the specific target and mechanism of action of MN9202 in the context of intestinal ischemia-reperfusion injury are not fully elucidated, its structural similarity to other dihydropyridine calcium channel blockers raises the possibility of shared pharmacological properties. [, ]

1-Benzyl-3-pyrrolidinyl methyl 2,6-dimethyl-4-(m-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate (YM-09730)

Compound Description: YM-09730 is a dihydropyridine derivative that acts as a potent calcium antagonist, demonstrating significant coronary vasodilating activity. []

Relevance: YM-09730 and 2-(4-methoxy-3-nitrophenyl)-2-oxoethyl 2,6-dimethyl-4-quinolinecarboxylate belong to the same class of calcium channel blockers, sharing the 1,4-dihydropyridine ring system. Research on YM-09730 demonstrates a strong correlation between the stereochemistry of the molecule and its calcium channel antagonist activity. Specifically, the (S,S)-enantiomer exhibits significantly higher potency and longer duration of action compared to other stereoisomers. This observation highlights the importance of stereochemical considerations in optimizing the pharmacological profile of dihydropyridine-based drugs. []

2-(N-Benzyl-N-methylamino)ethyl methyl 2,6-dimethyl-4-(m-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate (Nicardipine)

Compound Description: Nicardipine, a dihydropyridine calcium channel blocker, is recognized for its potent and long-lasting antihypertensive effects. Its structural similarity to YC-93, particularly the presence of a dihydropyridine ring substituted with an aryl group and ester moieties, underscores the shared chemical features that contribute to their calcium channel antagonist activities. []

Relevance: This compound, also known as YC-93, shares a striking structural similarity with 2-(4-methoxy-3-nitrophenyl)-2-oxoethyl 2,6-dimethyl-4-quinolinecarboxylate, with both featuring a 1,4-dihydropyridine core and a nitrophenyl substituent. The variations lie in the ester side chains and the specific substitution pattern on the phenyl ring. This comparison underscores how subtle structural modifications can lead to significant differences in pharmacological activity. []

2-[Benzyl(phenyl)amino]ethyl 1,4-dihydro-2,6-dimethyl-5-(5,5-dimethyl-2-oxo- 1,3,2-dioxaphosphorinan-2-yl)-1-(2-morpholinoethyl)-4-(3-nitrophenyl)-3 -pyridinecarboxylate (PAK-200)

Compound Description: PAK-200 is a dihydropyridine analogue that demonstrates the ability to reverse multidrug resistance in tumor cells. It inhibits P-glycoprotein, a transporter protein responsible for effluxing drugs from cells, thereby increasing the intracellular accumulation of anticancer agents like Adriamycin. []

Relevance: PAK-200 shares the 1,4-dihydropyridine core structure with 2-(4-methoxy-3-nitrophenyl)-2-oxoethyl 2,6-dimethyl-4-quinolinecarboxylate, suggesting potential similarities in their binding affinities to biological targets. Although PAK-200 exhibits a significantly lower calcium antagonistic activity compared to other dihydropyridines, its ability to modulate P-glycoprotein activity highlights the potential for diverse pharmacological activities within this class of compounds. []

Isobutyl methyl 1,4-dihydro-2,6-dimethyl-4- (2-nitrophenyl) -3,5-pyridine (Nisoldipine)

Compound Description: Nisoldipine is a dihydropyridine calcium channel blocker used to treat hypertension. It works by relaxing blood vessels, which lowers blood pressure. [, ]

Relevance: Nisoldipine shares the core 1,4-dihydropyridine structure with 2-(4-methoxy-3-nitrophenyl)-2-oxoethyl 2,6-dimethyl-4-quinolinecarboxylate, a common feature in calcium channel blockers. This structural similarity suggests that 2-(4-methoxy-3-nitrophenyl)-2-oxoethyl 2,6-dimethyl-4-quinolinecarboxylate might also possess calcium channel blocking activity. [, ]

Diethyl 4-(3-methoxy-4-[(2-hydroxy-3-isopropylamino)propoxy] phenyl)-1,4-dihydropyridine-3,5-dicarboxylates (Compound I6)

Compound Description: Compound I6 is a synthesized dihydropyridine derivative found to possess calcium-blocking activity. It demonstrates various beneficial effects on the cardiovascular system, including increasing coronary flow, reducing myocardial oxygen consumption, and decreasing myocardial infarct size. [, ]

Relevance: Compound I6 and 2-(4-methoxy-3-nitrophenyl)-2-oxoethyl 2,6-dimethyl-4-quinolinecarboxylate share the 1,4-dihydropyridine core structure, suggesting that 2-(4-methoxy-3-nitrophenyl)-2-oxoethyl 2,6-dimethyl-4-quinolinecarboxylate might also possess calcium channel blocking activity and could potentially be investigated for similar therapeutic applications in cardiovascular diseases. [, ]

Properties

Product Name

2-(4-methoxy-3-nitrophenyl)-2-oxoethyl 2,6-dimethyl-4-quinolinecarboxylate

IUPAC Name

[2-(4-methoxy-3-nitrophenyl)-2-oxoethyl] 2,6-dimethylquinoline-4-carboxylate

Molecular Formula

C21H18N2O6

Molecular Weight

394.4 g/mol

InChI

InChI=1S/C21H18N2O6/c1-12-4-6-17-15(8-12)16(9-13(2)22-17)21(25)29-11-19(24)14-5-7-20(28-3)18(10-14)23(26)27/h4-10H,11H2,1-3H3

InChI Key

DJOGKDSKXBUGQY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C(N=C2C=C1)C)C(=O)OCC(=O)C3=CC(=C(C=C3)OC)[N+](=O)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.